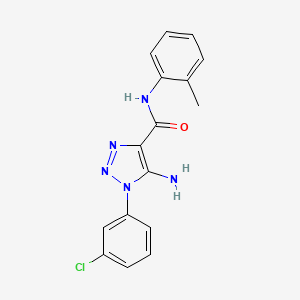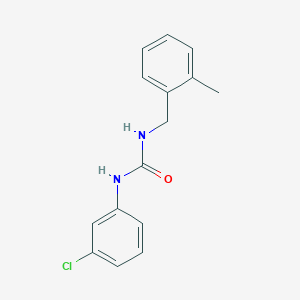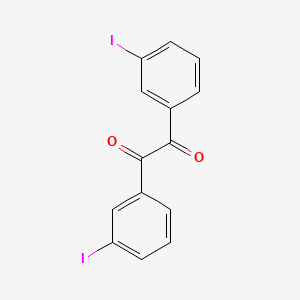
5-amino-1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of triazole derivatives, which have been reported to exhibit a wide range of pharmacological activities.
Mecanismo De Acción
The exact mechanism of action of 5-amino-1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects through the inhibition of various enzymes and receptors involved in the inflammatory response.
Biochemical and Physiological Effects:
5-amino-1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been reported to exhibit several biochemical and physiological effects. This compound has been shown to reduce the levels of various inflammatory mediators, such as prostaglandins and cytokines. Additionally, this compound has also been reported to reduce the levels of reactive oxygen species and to increase the levels of endogenous antioxidants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-amino-1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its wide range of pharmacological activities. This compound has been reported to exhibit significant anti-inflammatory, analgesic, antipyretic, antimicrobial, and antifungal properties. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are required to determine the safe dosage range of this compound.
Direcciones Futuras
Several future directions can be explored in the field of medicinal chemistry using 5-amino-1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. One of the potential areas of research is the development of novel drug delivery systems for this compound to enhance its therapeutic efficacy. Additionally, further studies are required to investigate the potential of this compound in the treatment of various inflammatory and infectious diseases. Furthermore, the development of new derivatives of this compound with improved pharmacological properties is also an area of interest for future research.
Métodos De Síntesis
The synthesis of 5-amino-1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can be achieved through a multistep process that involves the reaction of various starting materials. One of the commonly used methods for the synthesis of this compound involves the reaction of 3-chlorobenzaldehyde, 2-methylphenylhydrazine, and 4-amino-1,2,3-triazole in the presence of a suitable catalyst.
Aplicaciones Científicas De Investigación
5-amino-1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential therapeutic properties. Several studies have reported that this compound exhibits significant anti-inflammatory, analgesic, and antipyretic activities. Furthermore, this compound has also been reported to possess potent antimicrobial and antifungal properties.
Propiedades
IUPAC Name |
5-amino-1-(3-chlorophenyl)-N-(2-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O/c1-10-5-2-3-8-13(10)19-16(23)14-15(18)22(21-20-14)12-7-4-6-11(17)9-12/h2-9H,18H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJOAADSESJLOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(1-adamantyl)ethyl]-4-nitrobenzamide](/img/structure/B5069993.png)

![N-allyl-2-[3-(9H-carbazol-9-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B5070007.png)

![N-(1-{1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methylbenzamide](/img/structure/B5070022.png)

![N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5070045.png)
![N-benzyl-2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5070052.png)
![N-phenyl-2-[(1-pyrrolidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5070061.png)
![N-[2-(4-fluorophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5070064.png)
![4-(4-nitrophenyl)-6-(1-pyrrolidinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5070078.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5070102.png)